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Cat. No.: B021656 Get Quote

An authoritative guide for researchers, scientists, and drug development professionals on the

chemical properties, tautomeric nature, synthesis, and therapeutic potential of 2,6-
dihydroxyquinoline.

Executive Summary
2,6-Dihydroxyquinoline is a heterocyclic aromatic compound of significant interest in

medicinal chemistry, materials science, and organic synthesis. Exhibiting a crucial keto-enol

tautomerism, its structure is most accurately represented as 6-hydroxy-2(1H)-quinolinone. This

configuration governs its chemical reactivity, spectral properties, and biological activity. As a

versatile molecular scaffold, it serves as a precursor for a wide array of bioactive molecules,

demonstrating potential antimicrobial and anticancer properties.[1][2] Its utility is further

enhanced by its strong metal-chelating capabilities and unique fluorescent properties, making it

a valuable tool in the development of sensors and bio-imaging agents.[1][2] This guide provides

a comprehensive technical overview of its molecular structure, physicochemical properties,

detailed synthetic protocols, and its current and potential applications in drug discovery and

development.

Section 1: Chemical Identity and Physicochemical
Properties
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2,6-Dihydroxyquinoline is an off-white to brown crystalline solid with a high melting point,

reflecting a stable crystal lattice structure.[1][2] Its molecular formula is C₉H₇NO₂, with a

molecular weight of approximately 161.16 g/mol .[1][3] The presence of both a hydroxyl group

and a lactam functionality imparts a degree of polarity that influences its solubility and reactivity.

Identifier Value Source(s)

IUPAC Name 6-hydroxy-1H-quinolin-2-one [3][4]

Synonyms

2,6-Quinolinediol, 6-Hydroxy-

2(1H)-quinolinone, 6-

Hydroxycarbostyril

[1][2][5]

CAS Number 19315-93-6 [1][3][5]

Molecular Formula C₉H₇NO₂ [1][3][6]

Molecular Weight 161.16 g/mol [1][3][6]

Appearance
Off-white to orange to brown

powder
[1][2]

Melting Point >300 °C [1][2]

Purity
Commercially available at

≥98% (HPLC)
[1][2]

Section 2: Molecular Structure and Spectroscopic
Profile
The Critical Role of Tautomerism
A fundamental characteristic of hydroxyquinolines is their existence in tautomeric equilibrium.[7]

For 2,6-dihydroxyquinoline, this equilibrium lies overwhelmingly toward the keto-enol (or

lactam-lactim) form of 6-hydroxy-2(1H)-quinolinone. This preference is driven by the greater

thermodynamic stability of the cyclic amide (lactam) in the 2-position compared to the

corresponding enol (lactim) form.[7] The IUPAC name, 6-hydroxy-1H-quinolin-2-one, reflects

this dominant structure.[3] Understanding this tautomerism is paramount, as it dictates the

molecule's hydrogen bonding capabilities, aromaticity, and ultimately, its interaction with

biological targets.[7]
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Tautomeric equilibrium of 2,6-dihydroxyquinoline.

Predicted Spectroscopic Analysis
While specific experimental spectra for this compound are not widely published, a robust

prediction of its key spectral features can be made based on the dominant 6-hydroxy-2(1H)-

quinolinone tautomer and data from analogous structures.[8]

¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the aromatic

protons on the bicyclic ring system. A downfield singlet corresponding to the N-H proton of

the lactam should be observable, typically in the range of 10-12 ppm, which may broaden or

exchange with D₂O. The phenolic O-H proton will also appear as a broad singlet. The

protons on the benzene ring will appear as a complex multiplet pattern consistent with a

1,2,4-trisubstituted system.

¹³C NMR Spectroscopy: The spectrum will be characterized by a downfield signal for the

carbonyl carbon (C=O) of the lactam group, typically in the 160-170 ppm range. Signals for

the aromatic carbons will appear between 110-150 ppm, with the carbon bearing the

hydroxyl group (C6) showing a characteristic shift.

Infrared (IR) Spectroscopy: Key absorptions will validate the dominant tautomer. A strong,

sharp peak between 1650-1680 cm⁻¹ is indicative of the C=O stretch of the cyclic amide

(lactam). A broad absorption band in the region of 3200-3500 cm⁻¹ will correspond to the O-

H stretching of the phenolic group, while N-H stretching of the lactam will appear in a similar

region, often overlapping.

UV-Vis Spectroscopy: The conjugated system of the quinolinone ring is expected to produce

characteristic absorption bands in the UV-visible region. Based on similar compounds, one

would expect strong absorptions around 280-330 nm.[9]

Section 3: Synthesis and Reactivity
Synthetic Strategy: A Modern Approach
The synthesis of 2-hydroxyquinolines (2-quinolones) can be achieved through several classical

methods, such as the Knorr Quinoline Synthesis, which involves the acid-catalyzed cyclization

of β-ketoanilides.[3][10][11] However, modern synthetic chemistry often seeks more efficient
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and high-yielding routes. A patented method provides a robust two-step process to generate 6-

hydroxy-2(1H)-quinolinone.[1]

Rationale: This approach utilizes a protected aminophenol (4-tert-butoxyaniline) to prevent side

reactions at the hydroxyl group during the initial amidation step. The subsequent step employs

a Lewis acid-catalyzed intramolecular Friedel-Crafts reaction, which is a highly effective

method for forming the quinolinone ring, followed by in-situ deprotection of the hydroxyl group.

Step 1: Amidation

Step 2: Cyclization & Deprotection

4-tert-butoxyaniline +
 trans-β-aryl methyl acrylate

DBU or DBN (Catalyst)

Trans-amide Intermediate

Amidation Reaction

Anhydrous AlCl₃ + B(C₆F₅)₃
Diphenyl Ether (Solvent)

Add Lewis Acids

Heat to 80°C

Intramolecular Friedel-Crafts
& In-situ Deprotection

6-Hydroxy-2(1H)-quinolinone

Synthetic workflow for 6-hydroxy-2(1H)-quinolinone.
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Synthetic workflow for 6-hydroxy-2(1H)-quinolinone.

Key Reactivity
The chemical reactivity of 6-hydroxy-2(1H)-quinolinone is dictated by its three primary

functional regions:

Phenolic Hydroxyl Group: This group is acidic and can be readily deprotonated. It is

susceptible to O-alkylation and O-acylation reactions, allowing for the introduction of diverse

functional groups to modulate solubility and biological activity.

Lactam (Amide) Group: The N-H proton is weakly acidic and can be substituted, for example,

via alkylation. The adjacent carbonyl group can be targeted by reducing agents.

Aromatic Ring: The bicyclic system can undergo electrophilic aromatic substitution reactions

(e.g., halogenation, nitration). The positions of substitution are directed by the existing

activating (-OH) and deactivating (amide) groups.

Section 4: Applications in Research and Drug
Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the basis of

numerous therapeutic agents.[12][13] 2,6-Dihydroxyquinoline and its derivatives are of

interest for their diverse biological activities and applications.[1][14]

Core Applications
Synthetic Intermediate: It is a valuable building block for more complex molecules,

particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Metal Ion Chelation: The arrangement of the hydroxyl and carbonyl groups allows for strong

chelation of metal ions. This property is exploited in the development of metal ion sensors for

environmental monitoring and as catalysts in chemical reactions.[1][2]

Fluorescent Probes: The conjugated ring system imparts fluorescent properties, enabling its

use in biological imaging to track cellular processes.[1][2]
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Biological Activity and Therapeutic Potential
Derivatives of the quinoline core exhibit a wide spectrum of pharmacological effects, including

antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[13][14]

Antimicrobial Activity: 2,6-Dihydroxyquinoline itself has shown potential as an antimicrobial

agent.[1][2] Its mechanism could be linked to its ability to chelate essential metal ions like

Fe²⁺, which are critical for the function of bacterial enzymes, thereby disrupting microbial

metabolism.

Anticancer and Neurological Drug Development: The scaffold is a key component in the

synthesis of molecules targeting various diseases. For instance, it has been used as a

building block in the creation of drugs for neurological disorders.[1] Furthermore, many

quinolinone derivatives have been investigated for their ability to induce apoptosis and inhibit

proliferation in cancer cell lines.[12]

Hypothetical Mechanism: Metal Chelation

Normal Enzymatic Function

Inhibition by Chelation

2,6-Dihydroxyquinoline
(Chelator)

Bacterial Metalloenzyme
(Active Site with Fe²⁺)

Chelates Fe²⁺ ion

Product

Catalyzes
reaction

Inactivated Enzyme

Substrate

Binds to
active site

Reaction Blocked

Chelation of essential metal ions by 2,6-dihydroxyquinoline.
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Chelation of essential metal ions by 2,6-dihydroxyquinoline.

Section 5: Experimental Protocols
Protocol: Synthesis of 6-Hydroxy-2(1H)-quinolinone
This protocol is adapted from the method described in patent CN107602463B.[1]

Step 1: Synthesis of Trans-amide Intermediate

To a reaction vessel, add 4-tert-butoxyaniline (1.0 equivalent) and trans-β-aryl methyl

acrylate (1.1 equivalents).

Add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

Purify the resulting trans-amide intermediate using standard column chromatography.

Step 2: Cyclization and Deprotection

In a three-necked flask, dissolve the trans-amide intermediate (1.0 equivalent) from Step 1 in

diphenyl ether.

Cool the mixture to 0 °C in an ice bath.

Under an inert atmosphere (e.g., nitrogen), add B(C₆F₅)₃ (0.1 equivalents) and anhydrous

aluminum trichloride (1.3 equivalents) in portions, keeping the temperature low.

Slowly warm the reaction mixture to 80 °C and stir for 2 hours.

After cooling, pour the reaction mixture into a beaker of ice water with vigorous stirring.

A precipitate will form. Collect the solid by vacuum filtration.

Recrystallize the crude solid from methanol to yield pure 6-hydroxy-2(1H)-quinolinone as a

white solid.
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Protocol: Sample Preparation for Spectroscopic
Analysis
Objective: To prepare a sample of 2,6-dihydroxyquinoline for NMR and IR analysis to confirm

its structure.

Methodology:

For ¹H and ¹³C NMR:

Accurately weigh 5-10 mg of the synthesized 6-hydroxy-2(1H)-quinolinone.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

DMSO-d₆ is chosen for its ability to dissolve the polar compound and to avoid exchange of

the N-H and O-H protons, allowing for their observation.

Transfer the solution to a clean, dry 5 mm NMR tube.

Acquire ¹H, ¹³C, and optionally 2D NMR spectra (e.g., HSQC) for full structural

assignment.

For IR Spectroscopy:

Ensure the sample is completely dry.

Place a small amount of the powdered sample directly onto the diamond crystal of an

Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Apply pressure to ensure good contact between the sample and the crystal.

Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

Section 6: Conclusion
2,6-Dihydroxyquinoline, existing predominantly as 6-hydroxy-2(1H)-quinolinone, is a

molecule of considerable scientific and pharmaceutical importance. Its rich chemistry, governed

by its tautomeric nature and multiple reactive sites, makes it a versatile platform for synthetic

modification. Its demonstrated potential as an antimicrobial agent, a metal chelator, and a
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fluorescent probe, combined with the broad bioactivity of the quinoline class, positions it as a

valuable scaffold for future research and the development of novel therapeutic agents. The

synthetic and analytical protocols detailed herein provide a robust framework for researchers to

explore the full potential of this compelling heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b021656#2-6-dihydroxyquinoline-chemical-properties-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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